naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
Properties
IUPAC Name |
[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-naphthalen-2-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O.ClH/c1-19-6-10-23(11-7-19)29-13-12-26-25(29)28-16-14-27(15-17-28)24(30)22-9-8-20-4-2-3-5-21(20)18-22;/h2-13,18H,14-17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDVPVKXZVHECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. One common approach begins with the preparation of intermediate compounds such as naphthalene derivatives and p-tolyl imidazole. These intermediates undergo nucleophilic substitution, coupling reactions, and subsequent cyclization to form the desired product. Reaction conditions may vary, but typical conditions include the use of polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium on carbon or trifluoroacetic acid.
Industrial Production Methods: Industrial production of this compound often leverages high-throughput synthesis techniques to maximize yield and purity. Large-scale reactors, optimized reaction times, and controlled temperature and pressure conditions are employed. These methods are crucial for ensuring consistency and scalability in manufacturing.
Chemical Reactions Analysis
Types of Reactions: Naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions, typically using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions: Common reagents include acids, bases, and various solvents. Reaction conditions such as temperature, pressure, and time are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products from these reactions depend on the specific reaction type and conditions but may include derivatives with modified functional groups that retain the core naphthalene and imidazole structures.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: In medicine, naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride may be explored for its therapeutic properties, including potential roles in drug development for targeting specific molecular pathways.
Industry: Industrial applications might include its use in materials science for creating specialized polymers or in the production of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions may alter biochemical pathways, leading to observed effects. The precise mechanisms depend on the context of use but generally involve binding to active sites and modulating activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points: The hydrochloride salt form of the target compound is expected to exhibit a higher melting point than neutral analogs like 2q (174–180°C) due to ionic interactions .
- Solubility: The piperazine moiety and hydrochloride salt likely enhance aqueous solubility compared to non-polar analogs such as compound 1 .
Spectroscopic Characterization
- ¹H NMR: The naphthalen-2-yl protons in the target compound would resonate upfield compared to naphthalen-1-yl derivatives (e.g., δ 8.59 in 2q ) due to reduced deshielding effects.
- IR Spectroscopy: The hydrochloride salt would show strong absorption bands for N-H stretches (~2500–3000 cm⁻¹) and ionic Cl⁻ interactions, absent in neutral analogs .
Limitations and Contradictions
- Synthetic Challenges: highlights the use of iodinated intermediates (17n–17p) requiring rigorous purification, which may complicate scalability compared to cascade or condensation routes .
Biological Activity
Naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₂₀H₂₅N₅O₂·HCl
- Molecular Weight : 367.4 g/mol
The compound features a naphthalene moiety linked to a piperazine ring, which is further substituted with an imidazole group. This structural complexity is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neurology.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including Jurkat and HT-29 cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of key signaling proteins.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat | < 10 | Induction of apoptosis |
| HT-29 | < 15 | Inhibition of Bcl-2 protein |
| A-431 | < 20 | Cell cycle arrest at G2/M phase |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may exhibit anxiolytic and antidepressant-like activities in animal models. The involvement of serotonin and dopamine receptors in mediating these effects has been proposed.
Case Study: Anxiolytic Activity
In a controlled study involving rodent models, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicate a potential for developing this compound into a therapeutic agent for anxiety disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The imidazole and piperazine moieties are known to interact with various neurotransmitter receptors, influencing neurochemical pathways.
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest, particularly affecting the G2/M phase, which is critical in cancer therapy.
- Apoptosis Induction : By modulating apoptotic pathways, the compound promotes programmed cell death in cancerous cells.
Q & A
Q. What are the key considerations for synthesizing naphthalen-2-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazole-piperazine core via nucleophilic substitution or coupling reactions under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Step 2: Introduction of the naphthalen-2-ylmethanone group via a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on precursor availability .
- Step 3: Salt formation with HCl to improve solubility and stability, requiring precise stoichiometry and pH control .
Critical parameters include reaction temperature (often 80–120°C), solvent polarity, and purification via column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation: ¹H/¹³C NMR to verify substituent positions and purity (>95% by HPLC) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography: Optional for absolute configuration determination if single crystals are obtained .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) to assess stability and melting points .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies (e.g., varying IC₅₀ values in receptor assays) may arise from:
- Structural Modifications: Minor changes (e.g., substituent position on the imidazole or piperazine) can drastically alter activity .
- Assay Conditions: Differences in cell lines, buffer pH, or incubation times. Validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Statistical Rigor: Perform meta-analyses of published data and replicate experiments under standardized protocols .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding affinities at target receptors (e.g., histamine H₁/H₄ or serotonin receptors) .
- Analog Synthesis: Systematically modify the naphthalene, imidazole, or piperazine moieties and test activity in vitro .
- Pharmacophore Mapping: Identify critical functional groups using 3D-QSAR models .
Q. How should in vivo pharmacokinetic and toxicity studies be designed for this compound?
- Animal Models: Use rodents for bioavailability, half-life, and tissue distribution studies. Administer via IV and oral routes to compare absorption .
- Toxicology: Acute toxicity (LD₅₀) and subchronic studies (28-day) with histopathological analysis of liver/kidney function .
- Metabolite Identification: LC-MS/MS to detect phase I/II metabolites in plasma and urine .
Q. What experimental approaches are used to investigate receptor binding specificity?
- Radioligand Displacement Assays: Compete the compound against labeled ligands (e.g., [³H]-histamine for H₁R/H₄R) in transfected HEK293 cells .
- Calcium Flux Assays: Measure GPCR activation via FLIPR® systems in real-time .
- Knockout Models: Validate target engagement using CRISPR-edited cell lines lacking the receptor of interest .
Methodological Challenges and Solutions
Q. How can low synthetic yields during piperazine-imidazole coupling be mitigated?
- Optimize Catalysts: Use Pd(OAc)₂/Xantphos for Suzuki couplings or CuI for Ullmann reactions .
- Microwave-Assisted Synthesis: Reduce reaction time and improve yields (e.g., from 40% to 75% under 150°C, 30 min) .
- Protecting Groups: Temporarily block reactive sites on the imidazole or naphthalene to prevent side reactions .
Q. What strategies enhance the stability of the hydrochloride salt in aqueous buffers?
- pH Control: Maintain solutions at pH 3–4 to prevent free base precipitation .
- Lyophilization: Store the compound as a lyophilized powder to avoid hydrolysis .
- Co-Solvents: Use PEG-400 or cyclodextrins to improve solubility in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
